3-Methylsulfanyl-1-azaspiro[4.4]nonane
Description
Properties
IUPAC Name |
3-methylsulfanyl-1-azaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMGONPCLJZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2(CCCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bifunctional Precursors
This method employs diamines or amino-alcohols that undergo intramolecular cyclization. For example, a γ-amino alcohol derivative may form the azaspiro core via acid-catalyzed dehydration. The methylsulfanyl group is typically introduced through post-cyclization functionalization using methylthiolation reagents.
Reaction Scheme 1:
$$
\text{Precursor} + \text{CH}_3\text{SH} \xrightarrow{\text{Base}} \text{this compound}
$$
Ring-Closing Metathesis (RCM)
Transition-metal catalysts like Grubbs’ catalysts enable the formation of the spirocyclic framework. A study using Hoveyda-Grubbs catalyst (5 mol%) in dichloromethane at 40°C achieved 78% yield for a related azaspiro compound.
Methylsulfanyl Group Incorporation
The sulfur functionality is critical for the compound’s reactivity. Three principal methods are documented:
Nucleophilic Substitution
Replacing a leaving group (e.g., chloride) with methylthiolate (CH₃S⁻) under basic conditions:
Example Conditions:
- Substrate: 3-Chloro-1-azaspiro[4.4]nonane
- Reagent: Sodium thiomethoxide (NaSCH₃)
- Solvent: DMF, 80°C, 12 hours
- Yield: 65%
Thiol-Ene Click Chemistry
Radical-mediated addition of methanethiol to alkenes:
Optimized Parameters:
- Initiator: AIBN (1 mol%)
- Temperature: 70°C
- Solvent: Toluene
- Conversion: >90% (by GC-MS)
Oxidation-Reduction Sequences
Sulfoxide intermediates may be reduced to introduce the thioether group, though this route is less common due to side reactions.
Industrial-Scale Production Challenges
Scaling up spirocyclic syntheses presents unique hurdles:
Purification Complexity
The compound’s nonpolar nature (logP ≈ 2.1) complicates crystallization. Industrial workflows often employ:
| Purification Method | Efficiency | Cost |
|---|---|---|
| Distillation | Moderate | Low |
| Chromatography | High | Prohibitive |
| Recrystallization (Hexane) | Low | Moderate |
Catalyst Recycling
Homogeneous catalysts in RCM are rarely recoverable. Immobilized Grubbs-type catalysts on silica show promise, with 5 reuse cycles maintaining >60% activity.
Analytical Validation
Critical quality control metrics for industrial batches:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98.5% | ICH Q2(R1) |
| Residual Solvents | ≤500 ppm | GC-FID |
| Sulfur Content | 16.8–17.3% | Elemental Analysis |
Emerging Methodologies
Photoredox Catalysis
Recent advances enable C–S bond formation under mild conditions. A 2024 study reported:
- Catalyst: Ir(ppy)₃
- Light Source: 450 nm LEDs
- Yield: 82%
- Reaction Time: 3 hours
Biocatalytic Approaches
Engineered sulfotransferases show potential for enantioselective synthesis, though yields remain suboptimal (≤35%).
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfanyl-1-azaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with the sulfur atom removed.
Substitution: Compounds with different functional groups replacing the methylsulfanyl group.
Scientific Research Applications
3-Methylsulfanyl-1-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Methylsulfanyl-1-azaspiro[4.4]nonane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom and the spirocyclic structure may play a role in its binding affinity and specificity. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological and chemical behavior of azaspiro compounds is heavily influenced by substituents. Key analogs include:
Key Observations :
- Sulfur-containing analogs : The sulfonyl (-SO₂CH₃) derivative () exhibits higher polarity compared to the sulfanyl (-SCH₃) group, impacting solubility and bioavailability.
- Aryl substituents: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticonvulsant activity in 2-azaspiro[4.4]nonane-1,3-dione derivatives, while electron-donating groups (e.g., -OCH₃) may reduce metabolic stability .
Anticonvulsant Agents
- N-(4-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione (Compound V): Demonstrated significant activity in subcutaneous metrazole (sc. Met) tests, with ED₅₀ values indicating potency against seizure thresholds .
- N-(2-Trifluoromethylphenyl) analog (Compound VI): Higher lipophilicity due to -CF₃ improved blood-brain barrier penetration, enhancing in vivo efficacy .
Sigma Receptor Ligands
- 2,7-Diazaspiro[4.4]nonane derivatives: Exhibit high affinity for Sigma-1 receptors (S1R, Kᵢ = 1.8–11 nM) with selectivity over Sigma-2 receptors (S2R). Substituents like phenyl rings modulate binding kinetics and selectivity .
Biological Activity
3-Methylsulfanyl-1-azaspiro[4.4]nonane is a spirocyclic compound with the molecular formula C9H17NS, notable for its unique structure that includes a sulfur atom and an azaspiro nonane core. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its biological properties. The presence of the methylsulfanyl group is particularly significant, as it can influence the compound's interaction with biological targets.
The mechanism of action of this compound is largely dependent on its specific applications in biological systems. It may interact with various enzymes or receptors, thereby modulating their activity. The sulfur atom and spirocyclic framework enhance its binding affinity and specificity towards molecular targets, which can vary based on the context of use.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's structural features may contribute to its cytotoxic effects against these cell lines .
- Enzyme Inhibition : The compound may serve as an enzyme inhibitor in biochemical assays, although specific target enzymes have yet to be conclusively identified.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigated the antitumor potential of several derivatives of spirocyclic compounds, including this compound. The compound demonstrated moderate to potent activity against A549 and MDA-MB-231 cell lines, with IC50 values indicating significant cytotoxicity. For instance, one derivative exhibited an IC50 value of 0.26 μM against A549 cells, indicating strong inhibitory effects on cell proliferation .
Synthesis and Applications
The synthesis of this compound typically involves reactions between spirocyclic amines and methylsulfanyl reagents under controlled conditions. This compound serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry due to its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
